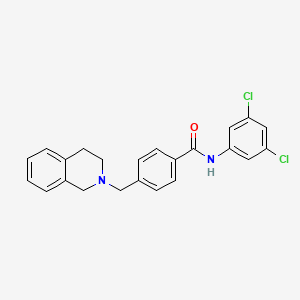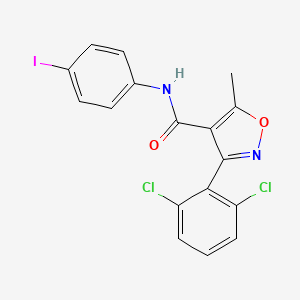
N~2~-(2,3-dichlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(2,3-dichlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a small molecule inhibitor that has been widely used in scientific research as a tool to study various physiological and biochemical processes. DIDS is a potent inhibitor of chloride channels and has been shown to have a variety of effects on cellular processes, including ion transport, cell proliferation, and apoptosis.
作用機序
The mechanism of action of DIDS involves the inhibition of chloride channels. DIDS binds to the extracellular domain of chloride channels and prevents the passage of chloride ions through the channel. This results in a disruption of ion transport and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are varied and depend on the specific cell type and process being studied. In general, DIDS has been shown to have effects on ion transport, cell proliferation, and apoptosis. DIDS has also been shown to have effects on the activity of various enzymes, including carbonic anhydrase and ATPases.
実験室実験の利点と制限
One of the main advantages of using DIDS in lab experiments is its potency as an inhibitor of chloride channels. This allows for precise control over the activity of these channels and can help to elucidate their role in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects. DIDS has been shown to have effects on a variety of cellular processes, and care must be taken to ensure that any observed effects are due to the inhibition of chloride channels and not other factors.
将来の方向性
There are several potential future directions for research involving DIDS. One area of interest is the development of more specific inhibitors of chloride channels that do not have the potential for off-target effects. Another area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Finally, the use of DIDS as a tool for drug discovery and development is an area of active research, with the potential for the development of new therapies for a variety of diseases.
科学的研究の応用
DIDS has been widely used in scientific research as a tool to study various physiological and biochemical processes. One of the most common applications of DIDS is in the study of chloride channels. DIDS has been shown to be a potent inhibitor of chloride channels in a variety of cell types, including epithelial cells, neurons, and cardiac myocytes.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2IN2O3S/c21-17-7-4-8-18(20(17)22)25(29(27,28)16-5-2-1-3-6-16)13-19(26)24-15-11-9-14(23)10-12-15/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHRHHCZJHUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3738728.png)

![ethyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3738733.png)

![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3738754.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B3738761.png)
![N~2~-(4-fluorophenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3738777.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3738785.png)
![N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738791.png)
![ethyl (3-{[(2,5-dimethylphenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3738794.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3738800.png)
![4-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738821.png)
![2,4-dichloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3738831.png)
![3,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738832.png)